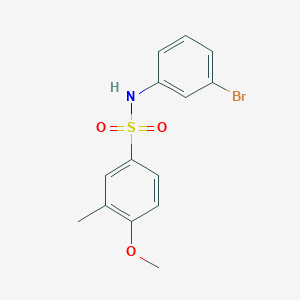![molecular formula C22H19N3O6 B3533865 N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide](/img/structure/B3533865.png)
N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide
Descripción general
Descripción
“N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide” is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Acylation: Formation of the acetyl group.
Amidation: Coupling of the acylated intermediate with the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of similar compounds with biological systems.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action for “N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)benzamide: Lacks the nitrophenoxyacetyl group, potentially altering its reactivity and applications.
N-(4-nitrophenyl)-2-aminobenzamide: Similar structure but different functional groups, leading to different chemical properties.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-30-17-10-6-15(7-11-17)23-22(27)19-4-2-3-5-20(19)24-21(26)14-31-18-12-8-16(9-13-18)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAKVVSALOVPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3533787.png)
![2-(4-CHLOROPHENOXY)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B3533794.png)
![Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3533800.png)

![ethyl 3-{[(4-bromophenyl)amino]carbonyl}-2-{[N-(2-furylmethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3533805.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3533808.png)
![Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3533818.png)
![6-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B3533823.png)
![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B3533841.png)

![N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3533873.png)
![2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3533876.png)
![3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3533878.png)
![1-(3-chlorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3533883.png)
